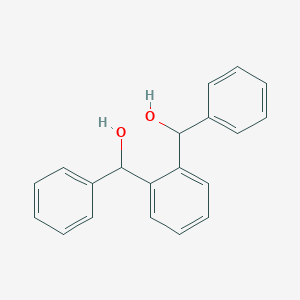

Benzene-1,2-diylbis(phenylmethanol)

Description

Benzene-1,2-diylbis(phenylmethanol) (C₂₀H₁₈O₂, molecular weight: 290.36 g/mol) is a diol compound featuring a central benzene ring substituted at the 1,2-positions with hydroxymethylphenyl groups. Its structure combines aromaticity with dual hydroxyl functionalities, making it a versatile intermediate in organic synthesis, polymer chemistry, and coordination chemistry. The hydroxyl groups enable hydrogen bonding, influencing solubility in polar solvents (e.g., ethanol, DMSO) and reactivity in esterification or oxidation reactions. Applications include its use as a ligand in metal-organic frameworks (MOFs) or as a monomer for polyesters .

Properties

CAS No. |

42908-58-7 |

|---|---|

Molecular Formula |

C20H18O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

[2-[hydroxy(phenyl)methyl]phenyl]-phenylmethanol |

InChI |

InChI=1S/C20H18O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-14,19-22H |

InChI Key |

LLYOFPFZFTWUGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2C(C3=CC=CC=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,2-diylbis(phenylmethanol) typically involves the reaction of benzene-1,2-diol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of benzene-1,2-diol are replaced by benzyl groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: Benzene-1,2-diylbis(phenylmethanol) can undergo oxidation reactions to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions for electrophilic aromatic substitution often involve the use of Lewis acids like aluminum chloride.

Major Products:

Oxidation: Quinones

Reduction: Dihydroxy derivatives

Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Benzene-1,2-diylbis(phenylmethanol) has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene-1,2-diylbis(phenylmethanol) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Backbones

2,3-Diphenylbutane (Bibenzyl, α,α'-dimethyl)

- Formula : C₁₆H₁₆

- Molecular Weight : 208.3 g/mol

- Structure : A butane chain with benzene rings at the 2,3-positions. Lacks hydroxyl groups, resulting in hydrophobic behavior.

- Key Differences: The absence of hydroxyl groups reduces polarity and hydrogen-bonding capacity, limiting its utility in aqueous-phase reactions. Primarily used in organic synthesis as a non-polar spacer or in polymer additives .

1,2-Bis(benzylthio)ethane

- Formula : C₁₆H₁₈S₂

- Molecular Weight : 298.5 g/mol

- Structure : Ethane backbone with benzylthio (-S-CH₂-C₆H₅) groups at 1,2-positions.

- Applications include vulcanization agents and ligand frameworks .

Functional Group Variants

Benzene, 1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro-]

- Formula : C₁₄H₆N₆O₁₂

- Molecular Weight : 450.23 g/mol

- Structure : Nitro-substituted ethenediyl-linked benzene rings.

- Key Differences : Highly electron-deficient due to nitro groups, making it explosive. Unlike the diol, it is unsuitable for coordination chemistry but relevant in energetic materials .

1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylpropyl) ester

Coordination Chemistry Ligands

N,N'-Bis-(2-hydroxy-3-methyl-benzylidene)-benzene-1,2-diamine (3,3'-ME₂-SALOPHEN)

- Formula : C₂₂H₂₀N₂O₂

- Molecular Weight : 344.41 g/mol

- Structure: Schiff base ligand with phenolic -OH and imine groups.

- Key Differences: The imine nitrogen and phenolic oxygen enable strong metal coordination (e.g., Cu²⁺, Fe³⁺), contrasting with the diol’s weaker alcohol-based binding. Used in catalysis and sensor design .

Data Table: Comparative Analysis

| Property | Benzene-1,2-diylbis(phenylmethanol) | 2,3-Diphenylbutane | 1,2-Bis(benzylthio)ethane | 3,3'-ME₂-SALOPHEN |

|---|---|---|---|---|

| Molecular Formula | C₂₀H₁₈O₂ | C₁₆H₁₆ | C₁₆H₁₈S₂ | C₂₂H₂₀N₂O₂ |

| Molecular Weight (g/mol) | 290.36 | 208.3 | 298.5 | 344.41 |

| Functional Groups | Hydroxyl (-OH) | Alkyl, Aromatic | Thioether (-S-) | Imine, Phenolic -OH |

| Polarity | High | Low | Moderate | High |

| Key Applications | MOFs, Polymer Monomers | Organic Synthesis | Heavy Metal Chelation | Catalysis, Sensors |

| Reactivity | Esterification, Oxidation | Friedel-Crafts | Thiol-disulfide Exchange | Metal Coordination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.